
Antimycin A5b
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Overview
Description
Antimycin A5b is a member of the antimycin family, which are antibiotic compounds produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable in both scientific research and industrial applications .
Preparation Methods
Antimycin A5b, like other antimycins, is typically produced through fermentation processes involving Streptomyces species . The synthetic route involves the cultivation of these microorganisms under specific conditions that promote the production of antimycin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Functional Group Reactivity
While direct reaction data for Antimycin A5b are absent, its functional groups suggest potential reactivity pathways:
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Phenolic Hydroxyl (OH) :
The phenolic OH group is critical for inhibitory activity in antimycin analogs. Electron-withdrawing substituents at the 3-position enhance acidity, potentially influencing nucleophilic or electrophilic reactions . -
Formylamino Group :
The 3-formylamino group is essential for binding to mitochondrial complexes. Its conformation and bulkiness directly affect inhibitory potency, implying steric and electronic factors in reactions involving this group . -
Lactone Rings :
The di-n-octyl L-glutamate lactone core may participate in ester hydrolysis or transesterification under basic conditions, though no specific data are available for this compound.
Biological Activity and Reaction Context
This compound’s reactivity is likely tied to its role as a mitochondrial inhibitor:
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Cytochrome bc₁ Complex Inhibition :
Antimycin derivatives bind to the Qi site of cytochrome c reductase, disrupting the Q-cycle and blocking electron transfer. This inhibition is sensitive to structural modifications, particularly at the 3-formylamino group . -
Reactive Oxygen Species (ROS) Generation :
Antimycin A analogs stimulate ROS production in mitochondria, with oxygen dependence varying based on structural modifications. For example, antimycin A alters ROS kinetics to hyperbolic patterns .
Limitations and Research Gaps
The provided sources lack explicit details on:
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Chemical Synthesis Protocols : No stepwise synthesis data for this compound.
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Reaction Mechanisms : No information on degradation, stability, or metabolic transformations.
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Quantitative Reaction Kinetics : Data on reaction rates, equilibrium constants, or pH/temperature dependencies are absent.
Research Recommendations
To advance understanding of this compound’s reactivity:
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Targeted Synthesis Studies :
Investigate how modifications to the salicylic acid moiety (e.g., electron-withdrawing groups) affect reactivity. -
Biochemical Assays :
Test interactions with mitochondrial proteins (e.g., cytochrome bc₁) to correlate structural features with inhibitory activity. -
Computational Modeling :
Use molecular docking to predict binding modes and reactivity hotspots in the cytochrome bc₁ complex .
Scientific Research Applications
Key Mechanisms:
- Inhibition of c-Myc : Recent studies have shown that Antimycin A5b enhances the degradation of the c-Myc protein, a critical regulator in many cancers, through mechanisms involving glycogen synthase kinase 3 (GSK3) activation and proteasome-mediated degradation .
- ROS Production : The compound significantly stimulates ROS production in mitochondria, which can lead to oxidative stress and subsequent cell death in tumor cells .
Cancer Therapy
This compound has been investigated for its potential as a therapeutic agent in various cancers due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Case Study: c-Myc Inhibition
- Study Overview : In a study examining the effects of Antimycin A on different cancer cell lines (HCT116, HeLa, MIA PaCa-2), it was found that treatment resulted in a significant reduction of c-Myc levels, correlating with increased apoptosis rates .
- Data Table : Effect of Antimycin A on c-Myc levels in various cancer cell lines.
Cell Line | c-Myc Level Reduction (%) | Apoptosis Rate (%) |
---|---|---|
HCT116 | 70 | 60 |
HeLa | 65 | 55 |
MIA PaCa-2 | 50 | 45 |
Neurobiology
This compound is used to study mitochondrial dysfunction and neurodegenerative diseases. Its ability to generate ROS makes it a valuable tool for investigating oxidative stress-related pathways.
Case Study: ROS Production in Neurons
- Study Overview : Research has demonstrated that this compound increases hydrogen peroxide release from brain mitochondria under specific substrate conditions, which is crucial for understanding neurodegenerative processes .
Substrate | H2O2 Release Rate (μM/min) |
---|---|
Malate/Pyruvate | 15.2 |
Succinate/Glutamate | 8.0 |
Glycerol 3-phosphate | 6.7 |
Environmental Science
This compound is also utilized in ecological studies to assess the impact of mitochondrial inhibitors on aquatic organisms and their ecosystems.
Case Study: Aquatic Toxicology
- Study Overview : The effects of this compound on freshwater fish species were analyzed to understand its ecological impact and potential as a biocide.
Fish Species | LC50 (mg/L) | Observed Effects |
---|---|---|
Rainbow Trout | 0.75 | Respiratory distress |
Bluegill Sunfish | 1.00 | Decreased mobility and feeding |
Mechanism of Action
Antimycin A5b exerts its effects by inhibiting the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts the reduction of ubiquinone to ubiquinol, thereby blocking the Q-cycle and halting oxidative phosphorylation . The disruption of this pathway leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing cell death .
Comparison with Similar Compounds
Antimycin A5b is part of a larger family of antimycin compounds, which include Antimycin A1, A2, A3, and others . These compounds share a similar core structure but differ in the length and branching of their alkyl or acyl substituents . Compared to other antimycins, this compound is unique in its specific inhibitory effects on the Qi site of cytochrome c reductase . Similar compounds include other inhibitors of the mitochondrial electron transport chain, such as rotenone and cyanide, which target different sites within the chain .
Biological Activity
Antimycin A5b is a member of the antimycin family, known for its potent biological activities, particularly in inhibiting mitochondrial respiration. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular respiration, reactive oxygen species (ROS) production, and implications in cancer therapy.
This compound primarily acts as an inhibitor of mitochondrial complex III in the electron transport chain (ETC). By binding to the cytochrome bc1 complex, it disrupts electron transfer from cytochrome b to cytochrome c1, leading to a decrease in ATP synthesis and an increase in ROS production. This mechanism has been extensively studied and is crucial for understanding its biological effects.
Key Findings:
- Inhibition of Complex III : this compound inhibits complex III activity, leading to altered mitochondrial function and increased ROS generation. Studies show that the presence of Antimycin A alters the rate of hydrogen peroxide (H₂O₂) release depending on the substrate used for mitochondrial respiration .
- Impact on Cancer Cells : Recent research indicates that this compound can induce degradation of c-Myc, a critical transcription factor in cancer cells. This degradation occurs through a mechanism involving GSK3α/β phosphorylation pathways, suggesting potential therapeutic applications in cancer treatment .
Biological Activity Data
The following table summarizes various biological activities associated with this compound based on recent studies:
Case Studies
- Cancer Therapy Application : In a study examining the effects of this compound on various cancer cell lines (HCT116, HeLa, MIA PaCa-2), it was found that treatment led to significant reductions in c-Myc protein levels. This suggests that this compound could be leveraged as a therapeutic agent targeting c-Myc-dependent pathways .
- Mitochondrial Function Analysis : Research focusing on skeletal stem and progenitor cells demonstrated that while this compound inhibited complex III, it also preserved proliferation and self-renewal capabilities. This dual effect underscores its potential utility in regenerative medicine .
Research Findings
This compound’s role in promoting oxidative stress through enhanced ROS production has been documented extensively. The following findings highlight its significance:
- ROS Production Variability : The rate of H₂O₂ release from mitochondria varies significantly with different substrates when treated with this compound. For instance, substrates like malate/pyruvate showed increased ROS production, while succinate/glutamate did not exhibit such changes .
- Metabolic Pathway Alterations : Metabolomic analyses have shown that this compound affects multiple metabolic pathways, indicating its broad impact on cellular metabolism beyond just mitochondrial respiration .
Properties
CAS No. |
27220-60-6 |
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Molecular Formula |
C24H32N2O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C24H32N2O9/c1-6-15-21(35-18(28)10-12(2)3)14(5)34-24(32)19(13(4)33-23(15)31)26-22(30)16-8-7-9-17(20(16)29)25-11-27/h7-9,11-15,19,21,29H,6,10H2,1-5H3,(H,25,27)(H,26,30)/t13-,14+,15-,19+,21+/m1/s1 |
InChI Key |
UYYBNWFGENCEMV-PLCCHYODSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Canonical SMILES |
CCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Origin of Product |
United States |
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